molecular formula C24H27F3N3O6P B15096426 Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate

Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate

Cat. No.: B15096426
M. Wt: 541.5 g/mol
InChI Key: GNRRDDCGOKIEDG-UHFFFAOYSA-N
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Description

Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the carbamate moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent pathways they control.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate
  • Benzyl N-[1-(diethoxyphosphoryl)-2,2,2-trifluoro-1-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]ethyl]carbamate

Uniqueness

Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole ring contributes to its biological activity.

Properties

Molecular Formula

C24H27F3N3O6P

Molecular Weight

541.5 g/mol

IUPAC Name

benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate

InChI

InChI=1S/C24H27F3N3O6P/c1-4-35-37(33,36-5-2)23(24(25,26)27,28-22(32)34-16-18-12-8-6-9-13-18)20-17(3)29-30(21(20)31)19-14-10-7-11-15-19/h6-15,29H,4-5,16H2,1-3H3,(H,28,32)

InChI Key

GNRRDDCGOKIEDG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=C(NN(C1=O)C2=CC=CC=C2)C)(C(F)(F)F)NC(=O)OCC3=CC=CC=C3)OCC

Origin of Product

United States

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